molecular formula C25H25N3O4S2 B2618672 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477500-92-8

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2618672
CAS No.: 477500-92-8
M. Wt: 495.61
InChI Key: ZXISAOTWZUXPLP-OCEACIFDSA-N
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Description

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on the biological activity of this compound, providing insights into its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C25H25N3O4S2C_{25}H_{25}N_{3}O_{4}S_{2} with a molecular weight of 495.61 g/mol. It features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological properties.

Research indicates that benzothiazole derivatives, including this compound, may exert their biological effects through multiple pathways:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been reported to affect signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action—targeting both cancer cells and inflammatory pathways—positions it as a potential candidate for combination therapies in cancer treatment .

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

Assay Type Methodology Findings
Cell Viability MTT Assay on A431 and A549 cell linesSignificant reduction in cell viability at concentrations of 1, 2, and 4 μM .
Apoptosis Detection Flow CytometryInduced apoptosis in treated cells compared to control groups .
Cytokine Measurement ELISA for IL-6 and TNF-α levelsDecreased levels of IL-6 and TNF-α in treated macrophages .
Cell Migration Scratch Wound Healing AssayInhibition of migration in A431 and A549 cell lines post-treatment .
Western Blot Analysis Protein expression analysis for AKT and ERK signaling pathwaysInhibition of both pathways confirmed in treated cells .

Case Studies

A study focusing on benzothiazole derivatives revealed that compound B7 (closely related to the target compound) exhibited potent anti-cancer properties across several human cancer cell lines. The study highlighted its ability to significantly inhibit cell proliferation while promoting apoptosis through the modulation of key signaling pathways. This suggests that similar compounds may share these beneficial properties .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-16-14-28(15-17(2)32-16)34(30,31)20-11-8-19(9-12-20)24(29)26-25-27(3)23-21-7-5-4-6-18(21)10-13-22(23)33-25/h4-13,16-17H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXISAOTWZUXPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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